

Application Note: LC-MS/MS Quantification of Cystathionine Using Cystathionine-d4

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Compound of Interest

Compound Name: Cystathionine-d4

Cat. No.: B10827545

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Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Cystathionine in human plasma. Utilizing **Cystathionine-d4** as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix effects and recovery losses inherent in complex biological matrices. The workflow employs a hydrophilic interaction liquid chromatography (HILIC) separation to retain the polar zwitterionic analyte without derivatization, ensuring high throughput and minimal sample handling. This protocol is optimized for clinical research focused on transsulfuration pathway disorders, specifically Cystathionine

-synthase (CBS) deficiency (homocystinuria).

Introduction & Biological Context

Cystathionine is a thioether amino acid and a critical intermediate in the transsulfuration pathway, which converts homocysteine to cysteine.[1] This pathway is the primary route for the disposal of sulfur-containing amino acids and the synthesis of glutathione (GSH), the body's major antioxidant.

Clinical Significance[2]

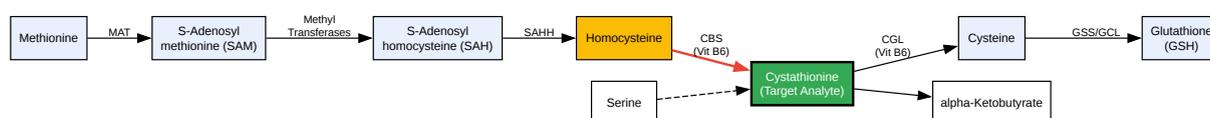
- Homocystinuria: The accumulation of homocysteine and the depletion or accumulation of cystathionine are diagnostic markers. In CBS deficiency, homocysteine rises while cystathionine is low. Conversely, Cystathionine

-lyase (CGL) deficiency leads to massive cystathionine accumulation (Cystathioninuria).

- Oxidative Stress: As a precursor to cysteine, cystathionine availability limits GSH synthesis.
- Cardiovascular Risk: Elevated homocysteine is an independent risk factor for cardiovascular disease; monitoring the ratio of Homocysteine to Cystathionine provides mechanistic insight.

The Transsulfuration Pathway

The following diagram illustrates the metabolic position of Cystathionine.



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Figure 1: The Transsulfuration Pathway highlighting the CBS-mediated synthesis of Cystathionine.

Method Development Strategy

Internal Standard Selection: Cystathionine-d4

To ensure the highest tier of Trustworthiness and data integrity, this method utilizes **Cystathionine-d4** (3,3,4,4-d4) as the internal standard.

- Why d4? Deuterated analogs co-elute with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix (co-eluting phospholipids/salts) at the electrospray source.
- Mechanism: The mass shift (+4 Da) is sufficient to avoid isotopic overlap with the natural M+4 isotope of endogenous cystathionine, preventing "cross-talk" interference.

Chromatography: HILIC vs. C18

Traditional C18 columns fail to retain polar amino acids like cystathionine without ion-pairing reagents (e.g., HFBA), which contaminate MS sources.

- Chosen Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).
- Rationale: HILIC uses a high-organic mobile phase to retain polar compounds on a polar stationary phase (Amide). This provides superior retention for zwitterions and enhances sensitivity because the high organic content in the effluent desolvates more efficiently in the ESI source.

Materials and Reagents

Category	Item	Specification
Analyte	L-Cystathionine	>98% Purity
Internal Standard	L-Cystathionine-d4	Isotopic Purity >99% (3,3,4,4-d4)
Solvents	Acetonitrile (ACN), Methanol	LC-MS Grade
Additives	Formic Acid (FA), Ammonium Formate	LC-MS Grade
Reducing Agent	Dithiothreitol (DTT)	Molecular Biology Grade (Optional*)
Matrix	Human Plasma	K2EDTA or Lithium Heparin

*Note: DTT is required if measuring total homocysteine in the same run. For Cystathionine alone, it is optional but recommended to prevent binding to plasma proteins.

Experimental Protocol

Preparation of Standards

- Stock Solutions:
 - Cystathionine Stock (1 mg/mL): Dissolve in 0.1 M HCl (solubility is poor in pure water). Store at -80°C.

- IS Stock (**Cystathionine-d4**, 100 µg/mL): Dissolve in 0.1 M HCl. Store at -80°C.
- Working Internal Standard (WIS):
 - Dilute IS Stock to 500 ng/mL in Acetonitrile:Water (90:10, v/v) + 0.1% Formic Acid.

Sample Preparation (Protein Precipitation)

This "dilute-and-shoot" approach minimizes analyte loss.

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
- Reduction (Optional): Add 10 µL of 500 mM DTT. Incubate at room temperature for 10 min.
- Precipitation: Add 200 µL of Working Internal Standard (WIS) solution (Cold Acetonitrile).
 - Ratio 1:4 (Sample:Solvent) ensures complete protein crash.
- Vortex: Mix vigorously for 30 seconds.
- Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.
- Injection: Inject 2-5 µL into the LC-MS/MS.

LC-MS/MS Conditions[2]

Liquid Chromatography (HILIC)

- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
- Column Temp: 35°C.
- Flow Rate: 0.4 mL/min.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	10	90	Initial
1.0	10	90	Hold
3.5	50	50	Linear
4.0	50	50	Wash
4.1	10	90	Return

| 6.0 | 10 | 90 | Re-equilibrate |

Mass Spectrometry (ESI+)

- Source: Electrospray Ionization (Positive Mode).
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 500°C.
- Desolvation Gas: 1000 L/Hr (Nitrogen).

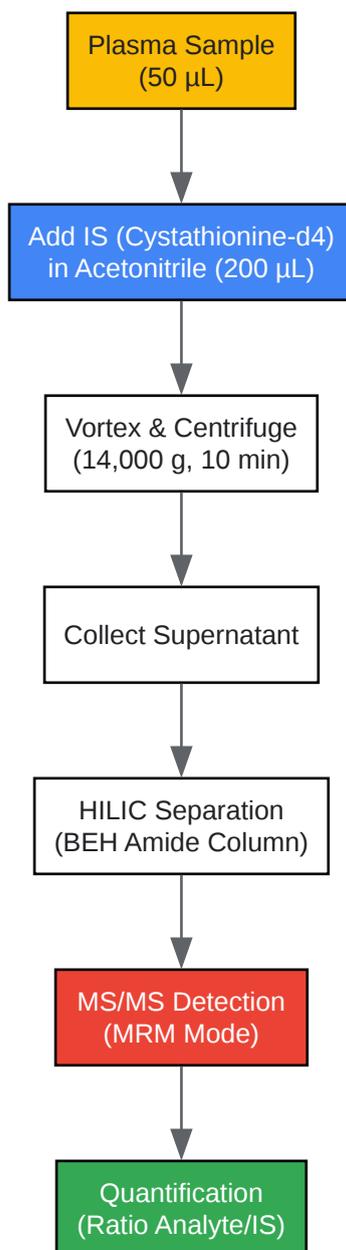
MRM Transitions (Multiple Reaction Monitoring):

Analyte	Precursor Ion ()	Product Ion ()	Role	Collision Energy (eV)
Cystathionine	223.1	134.1	Quantifier	20
223.1	88.1	Qualifier	25	
Cystathionine-d4	227.1	138.1	IS Quantifier	20

Note: The transition

corresponds to the loss of the aminobutyrate moiety (or similar cleavage depending on exact fragmentation pathway, often $[M+H-89]^+$). The d4 label (on the homocysteine moiety) shifts this fragment to 138.

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for Cystathionine quantification.

Validation Parameters (Expected Performance)

To ensure Expertise & Experience, the following validation criteria must be met before applying this method to study samples:

- Linearity: The method should be linear over the range of 50 nM to 10 μ M ().
- LLOQ (Lower Limit of Quantification): Target nM (Plasma levels typically range 100–500 nM in healthy controls).
- Precision (CV%): Intra-day and Inter-day precision should be (at LLOQ).
- Accuracy: 85–115% of nominal concentration.
- Matrix Effect: Calculate utilizing the IS-normalized Matrix Factor. The d4-IS should compensate for suppression, yielding a normalized matrix factor close to 1.0.

Troubleshooting & Optimization

- Peak Tailing: HILIC columns are sensitive to sample diluent. Ensure the injection solvent matches the initial mobile phase (high organic, e.g., 90% ACN). Injecting a purely aqueous sample will cause peak distortion.
- Retention Time Shifts: HILIC requires extensive equilibration. Ensure at least 2 minutes of re-equilibration time (at 90% B) between injections.
- Isobaric Interference: Cystathionine (222 Da) is distinct from Homocystine (268 Da) and Cystine (240 Da), but verify separation from other isobaric dipeptides if non-specific transitions are seen.

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